molecular formula C23H21N5O3 B2383504 3-(2-oxo-2-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one CAS No. 1705510-40-2

3-(2-oxo-2-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one

Cat. No. B2383504
CAS RN: 1705510-40-2
M. Wt: 415.453
InChI Key: RXASVKNCCOPETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-oxo-2-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a chemical compound that has gained attention due to its potential applications in scientific research. This compound belongs to the class of quinazolinone derivatives and has shown promising results in various studies.

Scientific Research Applications

Potential as Antihypertensive Agents

Research has indicated that certain piperidine derivatives with a quinazoline ring, similar in structure to 3-(2-oxo-2-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one, have been synthesized and tested for antihypertensive activity. Specifically, derivatives of this compound demonstrated strong hypotension effects in spontaneously hypertensive rat models, suggesting their potential use as antihypertensive agents (Takai et al., 1986).

In Vitro Antifungal Activity

A study on isoxazolo[3,4-b]quinolin-3(1H)-ones, which are structurally related to 3-(2-oxo-2-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one, revealed their synthesis and evaluation for in vitro antifungal activity. This research highlights the potential application of such compounds in combating fungal infections (Sączewski et al., 2015).

Corrosion Inhibition in Mild Steel

The use of quinazolin-4(3H)-one derivatives, including compounds similar to 3-(2-oxo-2-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one, has been investigated in mitigating corrosion of mild steel in acidic environments. These derivatives have demonstrated high effectiveness as corrosion inhibitors, which could have significant implications in industrial applications (Chen et al., 2021).

Stability Under Stress Conditions

Research on the stability of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3H)-one, a compound structurally related to 3-(2-oxo-2-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one, under various stress conditions has been conducted. This study is vital in understanding the durability and shelf life of such pharmaceutical substances, particularly in challenging environments (Gendugov et al., 2021).

Antimicrobial Activity

A series of quinoxaline-based compounds, including structures akin to 3-(2-oxo-2-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promise in combating various bacterial and fungal pathogens, indicating their potential use in developing new antimicrobial agents (Patel et al., 2012).

properties

IUPAC Name

3-[2-oxo-2-(4-quinoxalin-2-yloxypiperidin-1-yl)ethyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c29-22(14-28-15-25-18-6-2-1-5-17(18)23(28)30)27-11-9-16(10-12-27)31-21-13-24-19-7-3-4-8-20(19)26-21/h1-8,13,15-16H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXASVKNCCOPETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)CN4C=NC5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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